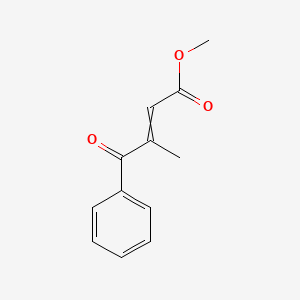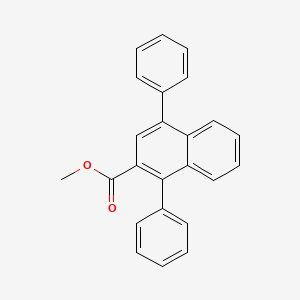
2-(Ethoxy-(1-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxy-(1-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine is an organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by the presence of an ethoxy group attached to a naphthylmethyl moiety, which is further connected to a tetrahydropyrimidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxy-(1-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine typically involves the reaction of 1-naphthaldehyde with ethylamine and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired tetrahydropyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxy-(1-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced tetrahydropyrimidine derivatives.
Substitution: Formation of substituted tetrahydropyrimidine derivatives.
Scientific Research Applications
2-(Ethoxy-(1-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethoxy-(1-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxy-(1-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine
- 2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine
- 2-(Ethoxy-(1-naphthyl)methyl)-4,5,6,7-tetrahydropyrimidine
Uniqueness
2-(Ethoxy-(1-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical properties and biological effects, making it a valuable compound for various research applications.
Properties
CAS No. |
33235-90-4 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
2-[ethoxy(naphthalen-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C17H20N2O/c1-2-20-16(17-18-11-6-12-19-17)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10,16H,2,6,11-12H2,1H3,(H,18,19) |
InChI Key |
PKKRHRYCPUGUDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC2=CC=CC=C21)C3=NCCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


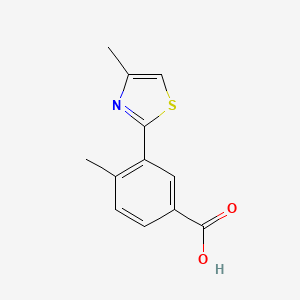

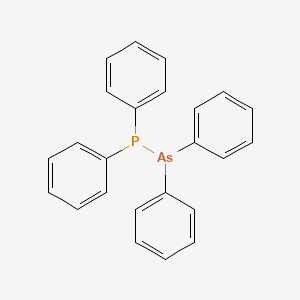

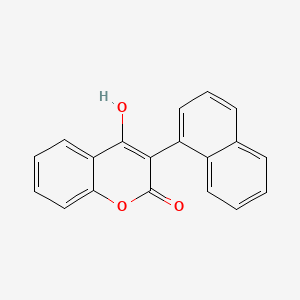

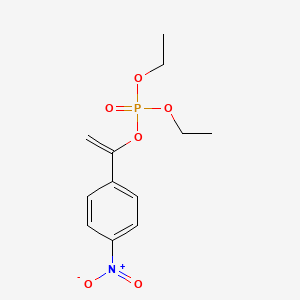
![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)


![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
